3-methoxy-5-phenyl-4H-1,2,4-triazole

Description

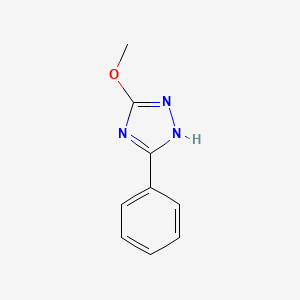

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-10-8(11-12-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOBHTSKYORBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57295-52-0 | |

| Record name | 3-methoxy-5-phenyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Spectrometric Characterization of 3 Methoxy 5 Phenyl 4h 1,2,4 Triazole and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-methoxy-5-phenyl-4H-1,2,4-triazole, analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with two-dimensional correlation experiments, allows for a complete assignment of its chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1,2,4-triazole (B32235) derivatives provides distinct signals for protons attached to the phenyl ring, the methoxy (B1213986) group, and the triazole ring nitrogen.

NH Proton: The proton attached to the nitrogen atom of the 4H-1,2,4-triazole ring (N4-H) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 13.0 and 14.5 ppm, due to its acidic nature and potential for chemical exchange with residual water in the solvent. ncl.res.inmdpi.com For instance, in related 5-substituted-4H-1,2,4-triazole-3-thiol derivatives, the NH proton signal is observed as a broad singlet around 14.20 ppm. mdpi.com In some 1,2,4-triazole thiones, two distinct NH signals can be observed between 13 and 14 ppm, corresponding to N1-H and N4-H tautomers. ncl.res.in

Phenyl Protons: The protons of the phenyl group at the C5 position typically resonate in the aromatic region, from δ 7.0 to 8.0 ppm. ufv.br The exact chemical shifts and multiplicity depend on the substitution pattern. For a C5-phenyl group, the signals often appear as a multiplet. For example, in 3-phenyl-1H-1,2,4-triazole-5-amine, the phenyl protons are observed as multiplets at δ 7.31 (3H) and δ 7.88 (2H). ufv.br

Methoxy Protons: The three protons of the methoxy group (–OCH₃) attached to the C3 position are expected to appear as a sharp singlet in the upfield region of the spectrum. In analogous compounds containing an aromatic methoxy group, this signal is typically found around δ 3.8 to 3.9 ppm. urfu.rursc.org For example, the methoxy protons in 1-(4-methoxy-benzyl)-4-phenyl-1H-1,2,3-triazole appear as a singlet at δ 3.82 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for 1,2,4-Triazole Analogs

| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity | Representative Compound Example |

|---|---|---|---|

| Triazole NH | 13.0 - 14.5 | Broad Singlet | 5-(substituted)-4H-1,2,4-triazole-3-thiol mdpi.com |

| Aromatic CH | 7.0 - 8.0 | Multiplet | 3-phenyl-1H-1,2,4-triazole-5-amine ufv.br |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including those of the triazole ring, the phenyl substituent, and the methoxy group.

Triazole Ring Carbons: The carbon atoms of the 1,2,4-triazole ring, C3 and C5, are characteristically deshielded and appear in the downfield region of the spectrum, typically between δ 140 and 170 ppm. ufv.brurfu.ru In 5-phenyl-substituted 1,2,4-triazole derivatives, the C3 and C5 carbons can have chemical shifts around 157.0 ppm and 160.8 ppm, respectively. urfu.ru The presence of the electron-donating methoxy group at C3 would influence its chemical shift.

Phenyl Ring Carbons: The carbons of the phenyl ring typically resonate in the range of δ 125 to 140 ppm. ufv.br The carbon atom directly attached to the triazole ring (ipso-carbon) is often found at a slightly different shift compared to the other aromatic carbons.

Methoxy Carbon: The carbon atom of the methoxy group (–OCH₃) is shielded and appears in the upfield region of the spectrum, generally between δ 55 and 60 ppm. urfu.rumdpi.com For instance, the methoxy carbon in 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is observed at δ 56.2 ppm. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for 1,2,4-Triazole Analogs

| Carbon Atom | Chemical Shift (δ, ppm) Range | Representative Compound Example |

|---|---|---|

| Triazole C3/C5 | 140 - 170 | 5-(4-methoxyphenyl)-1,2,4-triazole derivative urfu.ru |

| Phenyl Carbons | 125 - 140 | 3-phenyl-1H-1,2,4-triazole-5-amine ufv.br |

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HMQC, HMBC)

To confirm the structural assignments of complex molecules like this compound, 2D NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to establish proton-proton coupling relationships, which is particularly useful for assigning the protons within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively link the methoxy proton signal to the methoxy carbon signal and the phenyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is a powerful tool for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the methoxy protons and the C3 carbon of the triazole ring, and between the ortho-protons of the phenyl ring and the C5 carbon of the triazole ring. These correlations are critical for confirming the substitution pattern on the triazole core. ncl.res.in

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Ring Nitrogen Characterization

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the heterocyclic ring, which is invaluable for distinguishing between isomers and understanding tautomeric equilibria. rsc.org The chemical shifts of the nitrogen atoms in a 1,2,4-triazole ring are distinct. ncl.res.in

For a 1,4-dihydro-1,2,4-triazole tautomer, the characteristic ¹⁵N chemical shifts are approximately:

N1: -170 to -177 ppm

N2: -95 to -110 ppm

N4: -210 to -215 ppm

These values, often obtained through ¹H-¹⁵N HMBC experiments at natural abundance, provide unambiguous characterization of the triazole ring system. ncl.res.inrsc.org The chemical shifts can be influenced by substituents and the solvent used. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display several characteristic absorption bands.

N-H Stretching: A broad absorption band corresponding to the N-H stretching vibration of the triazole ring is expected in the region of 3100-3300 cm⁻¹. researchgate.net In some triazole derivatives, this band can be observed around 3126 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group typically appear as a group of weak to medium bands between 3000 and 3100 cm⁻¹. mdpi.com The aliphatic C-H stretching of the methoxy group would be observed in the 2850-2970 cm⁻¹ region. mdpi.com

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the phenyl ring occur in the 1450-1620 cm⁻¹ region. researchgate.netresearchgate.net Bands around 1531 and 1472 cm⁻¹ are often attributed to aromatic C=C stretching. researchgate.net

C-O Stretching: A strong absorption band corresponding to the asymmetric C-O-C stretching of the methoxy ether linkage is expected in the range of 1200-1250 cm⁻¹. mdpi.com

Ring Vibrations: Vibrations associated with the triazole ring itself can be observed as sharp bands in the fingerprint region, between 900 and 1100 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for 1,2,4-Triazole Analogs

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

|---|---|---|

| N-H Stretch (Triazole) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to Medium |

| C-H Stretch (Methoxy) | 2850 - 2970 | Medium |

| C=N / C=C Stretch | 1450 - 1620 | Medium to Strong |

| C-O Stretch (Ether) | 1200 - 1250 | Strong |

Raman Spectroscopy

Raman spectroscopy, complementary to FT-IR, provides valuable information about the vibrational modes of this compound. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a detailed view of the skeletal structure of the triazole and phenyl rings.

In related heterocyclic compounds, theoretical calculations using Density Functional Theory (DFT) are often employed to predict and assign Raman active modes. For a similar compound, (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenylimino)-5-((E)-3-(2-nitro-phenyl)allylidene)thiazolidin-4-one, DFT calculations were used to determine vibrational wavenumbers. scielo.org.za The C-H stretching modes of aryl rings are typically computed in the range of 3085–3043 cm⁻¹. nih.gov For aliphatic C-H groups, such as those in a methoxy group, asymmetric and symmetric stretching vibrations are assigned around 3000–2905 cm⁻¹ and 2870–2860 cm⁻¹, respectively. nih.gov The vibrations of the triazole ring itself, involving C=N, C-N, and N-N stretching, are expected to appear in the 1000-1600 cm⁻¹ region. For instance, in a study on a quinoline-triazole derivative, theoretical calculations helped in assigning the complex vibrational spectra. tandfonline.com

Vibrational Assignment and Analysis

The vibrational spectrum of this compound is a composite of the vibrations from its three main components: the phenyl group, the 1,2,4-triazole ring, and the methoxy group. Assignments are typically confirmed by comparing experimental FT-IR and Raman data with theoretical calculations (DFT).

For various triazole derivatives, detailed vibrational assignments have been reported. The N-H stretching vibrations in related N-acylhydrazone derivatives are observed experimentally around 3316 cm⁻¹ and calculated at 3336 cm⁻¹. nih.gov The C-H stretching modes for aromatic rings are generally found in the 3000-3100 cm⁻¹ region. nih.gov The characteristic C=N stretching of the triazole ring is a key indicator, often appearing between 1620 cm⁻¹ and 1612 cm⁻¹. researchgate.net The C-O stretching vibration of the methoxy group is expected in the 1200-1300 cm⁻¹ range for the asymmetric stretch and around 1000-1050 cm⁻¹ for the symmetric stretch.

A comprehensive analysis involves creating a Potential Energy Distribution (PED) to quantify the contribution of individual bond stretches, bends, and torsions to each observed vibrational band. scielo.org.zanih.gov

Below is a table summarizing the expected vibrational assignments for this compound based on data from analogous structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| N-H Stretch (Triazole) | 3300 - 3500 | nih.gov |

| C-H Stretch (Aromatic) | 3000 - 3100 | nih.gov |

| C-H Stretch (Methoxy, Asymmetric) | 2950 - 3000 | nih.gov |

| C-H Stretch (Methoxy, Symmetric) | 2830 - 2920 | nih.gov |

| C=N Stretch (Triazole Ring) | 1610 - 1620 | researchgate.net |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | scielo.org.za |

| C-N Stretch (Triazole Ring) | 1300 - 1400 | scielo.org.za |

| C-O Stretch (Methoxy, Asymmetric) | 1210 - 1280 | nih.gov |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. The phenyl and triazole rings constitute the primary chromophores. In studies of analogous 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, electronic spectra exhibited multiple absorption peaks. For example, a Schiff base derivative showed three peaks at 227 nm, 259 nm, and 307 nm, attributed to π→π* transitions of the benzene (B151609) ring and n→π* transitions of the carbonyl group. researchgate.net

For a newly synthesized 3-methoxy-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole, UV-Vis analysis was performed both experimentally and theoretically to understand its electronic properties. researchgate.net The calculated HOMO-LUMO energy gap can be correlated with the electronic absorption spectrum, providing insights into the molecule's reactivity and electronic transitions. scielo.org.zaresearchgate.net Theoretical studies on similar compounds using Time-Dependent DFT (TD-DFT) help in assigning the specific transitions corresponding to the observed absorption maxima. researchgate.net

| Compound Type | Solvent | λmax (nm) | Transition | Source |

| Phenyl-Triazole Schiff Base | Ethanol (B145695) | 227, 259, 307 | π→π* and n→π | researchgate.net |

| Phenyl-Triazole Schiff Base | Ethanol | 213, 259, 374 | π→π and n→π* | researchgate.net |

| Fluorene-Triazole Conjugate | Toluene | ~380 | Intramolecular Charge Transfer (ICT) | chalmers.se |

Fluorescence Spectroscopy

Many 1,2,4-triazole derivatives are known to be highly luminescent. nih.gov The fluorescence properties are dictated by the nature of the aromatic substituents and the extent of conjugation in the molecule. The emission spectrum provides information about the electronic structure of the excited state.

Studies on highly conjugated 4H-1,2,4-triazole systems have shown significant fluorescence, with emission maxima dependent on the molecular structure. nih.gov For some fluorene-based dyes, the introduction of a non-conjugated triazole moiety was found to induce a significant bathochromic (red) shift in the emission spectrum. chemrxiv.orgrsc.org For instance, a fluorene (B118485) dye exhibited an emission maximum at 492 nm, which shifted to 530 nm upon the addition of a phenyl-1,2,3-triazole group, demonstrating the triazole's ability to influence the electronic properties even without direct conjugation. chemrxiv.org This effect is attributed to the stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) by the triazole. chemrxiv.orgrsc.org

Solvatochromic Effects on Electronic Transitions

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature for understanding the electronic distribution in the ground and excited states. For push-pull fluorophores containing a triazole ring, a pronounced fluorosolvatochromism is often observed. chalmers.seresearchgate.net

In a study of fluorene-based dyes, the emission spectra were recorded across a range of solvents from non-polar (n-hexane) to polar (acetonitrile, methanol). chalmers.se The emission bands of a triazole-containing derivative (FR1TP) were systematically redshifted by an average of 47 nm compared to the parent compound without the triazole (FR1) in any given solvent. chalmers.seresearchgate.net This indicates that the excited state has a more polar character (larger dipole moment) than the ground state, which is stabilized to a greater extent by polar solvents. This triazole-induced effect, which depends on the distance between the fluorophore and the triazole, highlights the heterocycle's significant impact on the photophysical properties of the molecule. chalmers.sechemrxiv.org

Mass Spectrometry Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the molecular formula. The monoisotopic mass of C₉H₉N₃O is 175.07455 Da. uni.lu

The fragmentation pattern observed in the mass spectrum gives structural information. Common fragmentation pathways for such compounds involve the cleavage of the methoxy group, loss of small molecules like N₂ or HCN from the triazole ring, and fragmentation of the phenyl ring. Predicted mass spectrometry data for the title compound shows several possible adducts and fragments that can be used for identification. uni.lu

| Adduct / Fragment | Predicted m/z | Source |

| [M+H]⁺ | 176.08183 | uni.lu |

| [M+Na]⁺ | 198.06377 | uni.lu |

| [M+K]⁺ | 214.03771 | uni.lu |

| [M]⁺ | 175.07400 | uni.lu |

| [M-H]⁻ | 174.06727 | uni.lu |

| [M+H-H₂O]⁺ | 158.07181 | uni.lu |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique allows for the calculation of the molecular formula from the exact mass, providing a high degree of confidence in the identity of a newly synthesized compound.

For triazole derivatives, HRMS is crucial in confirming the successful synthesis and distinguishing between potential isomers or byproducts. The high-resolution data, typically reported to four or more decimal places, helps to differentiate between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 3-methoxy-5-phenyl-1H-1,2,4-triazole (C₉H₉N₃O) uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.08183 |

| [M+Na]⁺ | 198.06377 |

| [M-H]⁻ | 174.06727 |

| [M+NH₄]⁺ | 193.10837 |

| [M+K]⁺ | 214.03771 |

| [M]⁺ | 175.07400 |

This table is based on predicted data for a tautomeric form of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for analyzing mixtures, determining the purity of compounds, and quantifying their presence in various matrices.

The analysis of triazole derivatives by LC-MS can be challenging due to the polar nature of some of these compounds, which can lead to poor retention on standard reversed-phase columns and potential matrix effects in complex samples. sciex.com However, specialized analytical methods have been developed to overcome these issues. For example, an LC-MS/MS method has been validated for the detection of the parent 1,2,4-triazole in soil, achieving a low limit of quantification. nih.gov

LC-MS is also instrumental in monitoring the progress of chemical reactions and in the purification of target compounds. While specific LC-MS data for this compound is not detailed in the provided search results, the analysis of related triazole metabolites highlights the utility of this technique. The retention times for key triazole metabolites have been established, facilitating their identification and quantification in various samples. sciex.comeurl-pesticides.eu

Table 2: Retention Times for Selected Triazole Metabolites via LC-MS/MS sciex.com

| Compound | Abbreviation | Retention Time (RT) [min] |

| 1,2,4-Triazole | TRZ | 0.6 |

| Triazole Alanine | TAL | 0.5 |

| Triazole Acetic Acid | TAA | 0.5 |

| Triazole Lactic Acid | TLA | 0.5 |

This table presents data for common metabolites of triazole fungicides and is intended to be illustrative of the application of LC-MS to this class of compounds.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and stoichiometric correctness of the synthesized compound.

In the synthesis of novel 4H-1,2,4-triazole derivatives, elemental analysis is routinely performed as a final confirmation of the product's identity. Several studies on substituted 4H-1,2,4-triazoles report the results of elemental analysis, demonstrating its importance in the characterization process. mdpi.comresearchgate.netresearchgate.netktu.edu.tr

Table 3: Elemental Analysis Data for Selected 4H-1,2,4-Triazole Analogs

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol | C₂₃H₂₁N₃O₂S | C, 68.46; H, 5.25; N, 10.41 | C, 68.40; H, 5.20; N, 10.30 | mdpi.com |

| 2-((4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethan-1-one | C₁₇H₁₅BrN₄OS | C, 50.96; H, 3.20; N, 11.88 | C, 50.72; H, 3.22; N, 11.51 | researchgate.net |

| 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethan-1-one | C₁₇H₁₅ClN₄OS | C, 56.26; H, 3.54; N, 13.12 | C, 56.12; H, 3.46; N, 13.85 | ktu.edu.tr |

| 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethan-1-one | C₁₈H₁₈N₄O₂S | C, 59.69; H, 4.29; N, 13.25 | C, 59.47; H, 4.24; N, 13.29 | researchgate.net |

Computational and Quantum Chemical Investigations on 3 Methoxy 5 Phenyl 4h 1,2,4 Triazole Systems

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for exploring the properties of molecules in their excited states. science.gov This method allows for the prediction of electronic transition energies and oscillator strengths, which are fundamental to understanding the absorption and emission of light.

Theoretical calculations using TD-DFT are instrumental in predicting the electronic absorption and emission spectra of molecules like 3-methoxy-5-phenyl-4H-1,2,4-triazole. The electronic absorption spectrum is dictated by the transitions from the ground state to various excited states. For triazole derivatives, these transitions often involve π→π* and n→π* electronic promotions. The methoxy (B1213986) and phenyl substituents on the triazole ring are expected to modulate these transitions significantly.

Computational studies on similar 1,2,4-triazole (B32235) derivatives have shown that the maximum absorption wavelength (λmax) is influenced by the nature of the substituents and the solvent environment. pku.edu.cnresearchgate.net For this compound, the primary absorption bands would likely arise from π→π* transitions within the phenyl and triazole rings. The presence of the methoxy group, an electron-donating substituent, may cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 5-phenyl-4H-1,2,4-triazole.

The emission spectra, which correspond to the decay from the first excited state (S1) to the ground state (S0), can also be predicted. The energy of the emission is typically lower than that of the absorption, resulting in a Stokes shift. The fluorescence characteristics are highly dependent on the geometry of the excited state and the surrounding medium. Theoretical studies on highly luminescent 4H-1,2,4-triazole derivatives have demonstrated their potential for strong emission, a property that can be fine-tuned by altering the substituents. mdpi.commdpi.com

Below is a representative data table illustrating the kind of information that would be obtained from a TD-DFT calculation for the electronic absorption of this compound in a given solvent.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.90 | 318 | 0.15 |

| S₀ → S₂ | 4.50 | 275 | 0.45 |

| S₀ → S₃ | 5.10 | 243 | 0.20 |

Note: This table is a hypothetical representation based on typical values for similar aromatic triazole compounds and is intended for illustrative purposes.

The dipole moment of a molecule is a measure of the separation of positive and negative charges. In the excited state, the electronic distribution can differ significantly from the ground state, leading to a change in the dipole moment. TD-DFT calculations can predict these excited-state dipole moments, offering insights into the charge redistribution upon photoexcitation.

For molecules with donor-acceptor character, the excited-state dipole moment is often larger than the ground-state dipole moment, indicating a greater charge transfer in the excited state. In this compound, the methoxy group can act as an electron donor and the triazole ring, along with the phenyl group, can act as an electron acceptor system. Upon excitation, a transfer of electron density from the methoxy-rich part of the molecule to the phenyl-triazole moiety is plausible, which would increase the dipole moment. This change in dipole moment can influence the solvatochromic behavior of the compound, where the absorption and emission spectra shift with solvent polarity.

A comparative table of ground and excited state dipole moments for a representative phenyl-triazole system is shown below.

| State | Dipole Moment (Debye) |

| Ground State (S₀) | 2.5 |

| First Excited State (S₁) | 5.8 |

Note: This table is a hypothetical representation based on typical values for similar aromatic triazole compounds and is intended for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Rotations around the single bonds connecting the phenyl and methoxy groups to the triazole ring give rise to different conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by scanning the potential energy surface (PES) with respect to the relevant dihedral angles.

Computational studies on related phenyl-substituted triazoles have shown that the planarity of the molecule is a key factor in determining its electronic properties. nih.govresearchgate.net For this compound, the dihedral angle between the phenyl ring and the triazole ring is of particular interest. A more planar conformation would favor π-conjugation, which can affect the absorption and emission spectra as well as the NLO properties.

The potential energy surface can reveal the global minimum energy conformation and any local minima. The relative energies of these conformers determine their population at a given temperature. Hirshfeld surface analysis can further be employed to investigate intermolecular interactions in the crystalline state, which can influence the preferred conformation. researchgate.net

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Molecules with large changes in dipole moment upon excitation and significant hyperpolarizabilities are of great interest for applications in nonlinear optics. icm.edu.pl Computational chemistry provides a powerful avenue for the theoretical prediction and screening of NLO materials.

Polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental property that governs the NLO response. DFT calculations can be used to compute both the static polarizability (at zero frequency) and the dynamic polarizability (at a specific frequency of an applied electric field).

The average polarizability (⟨α⟩) and the polarizability anisotropy (Δα) are important parameters. For this compound, the presence of the delocalized π-electron system is expected to contribute significantly to its polarizability. Studies on similar triazole derivatives have shown that extending the π-conjugation and introducing donor-acceptor groups can enhance the polarizability. nih.gov

A representative table of calculated static polarizability components for a phenyl-triazole system is presented below.

| Polarizability Component | Value (a.u.) |

| αxx | 150 |

| αyy | 120 |

| αzz | 80 |

| ⟨α⟩ | 116.67 |

Note: This table is a hypothetical representation based on typical values for similar aromatic triazole compounds and is intended for illustrative purposes.

The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value is a key requirement for materials to be used in applications such as second-harmonic generation. TD-DFT methods can be employed to calculate the static and dynamic first-order hyperpolarizabilities.

The magnitude of β is highly sensitive to the molecular structure, particularly the presence of donor-acceptor groups connected by a π-conjugated bridge. In this compound, the methoxy group (donor) and the phenyl-triazole system (acceptor) form such a push-pull system, which is a promising feature for NLO activity. Theoretical investigations on other triazole-based systems have demonstrated that they can exhibit significant first hyperpolarizabilities. researchgate.netnih.gov

The total first hyperpolarizability (βtot) is calculated from the individual tensor components. A sample data table for the calculated static first-order hyperpolarizability of a related phenyl-triazole compound is provided below.

| Hyperpolarizability Component | Value (a.u.) |

| βxxx | 500 |

| βxyy | -50 |

| βxzz | -30 |

| βtot | 520 |

Note: This table is a hypothetical representation based on typical values for similar aromatic triazole compounds and is intended for illustrative purposes.

Reactivity Profiles and Reaction Mechanisms of 3 Methoxy 5 Phenyl 4h 1,2,4 Triazole and Its Derivatives

Electrophilic and Nucleophilic Reactions at the Triazole Ring

The 1,2,4-triazole (B32235) ring possesses a distinct electronic character that dictates its reactivity towards electrophiles and nucleophiles. As a five-membered aromatic heterocycle with three nitrogen atoms, the ring is considered π-excessive. chemicalbook.com However, the distribution of electron density is not uniform. The nitrogen atoms, being more electronegative, accumulate electron density, making them the primary sites for electrophilic attack. chemicalbook.com Conversely, the two carbon atoms of the ring are electron-deficient due to their proximity to the electronegative nitrogens, rendering them susceptible to nucleophilic attack. chemicalbook.com

Electrophilic Reactions: Electrophilic substitution on the 1,2,4-triazole nucleus occurs exclusively at the nitrogen atoms due to their high electron density. chemicalbook.com For an N-unsubstituted triazole like 3-methoxy-5-phenyl-4H-1,2,4-triazole, protonation is a fundamental electrophilic reaction, which readily occurs at the N4 position to form a triazolium salt. chemicalbook.com Alkylation, another common electrophilic substitution, can lead to a mixture of products. For instance, alkylation of 1H-1,2,4-triazole can result in substitution at either the N1 or N4 positions, with the regioselectivity being influenced by the reaction conditions, such as the base and solvent used. chemicalbook.com In the case of C-amino-1,2,4-triazoles, computational studies have shown that increasing the hardness of the electrophile favors attack at the N4 atom, while softer electrophiles may target the N2 atom. acs.org

Nucleophilic Reactions: The carbon atoms of the 1,2,4-triazole ring are π-deficient and thus serve as the sites for nucleophilic reactions. chemicalbook.com These reactions can proceed under mild conditions. The formation of a triazolium ion via electrophilic attack on a nitrogen atom further enhances the ring's susceptibility to nucleophilic attack. chemicalbook.com It has also been demonstrated that under certain conditions, a triazole carbon can be deprotonated to form a carbene, which then acts as a potent nucleophile. youtube.com

The following table summarizes the general reactivity of the 1,2,4-triazole ring:

| Reaction Type | Reagent Type | Site of Reaction on Triazole Ring | Rationale |

| Electrophilic Substitution | Electrophiles (e.g., H⁺, R-X) | Nitrogen atoms (N1, N2, N4) | High electron density on nitrogen atoms. chemicalbook.com |

| Nucleophilic Substitution | Nucleophiles (e.g., OH⁻, RO⁻) | Carbon atoms (C3, C5) | Low electron density (π-deficient) on carbon atoms. chemicalbook.com |

| Nucleophilic Attack | Nucleophiles | Carbon atoms (C3, C5) | Enhanced by prior protonation/quaternization of the ring. chemicalbook.com |

Substituent Effects on Reactivity

The reactivity of the this compound molecule is significantly modulated by its substituents: the methoxy (B1213986) group at C3 and the phenyl group at C5.

Combined Effects: The interplay between the electron-donating methoxy group and the phenyl group defines the specific reactivity of this compound. These substituents influence the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbon atoms, thereby directing the outcomes of various reactions. Structure-activity relationship (SAR) studies on related compounds reveal that substitutions at the 3, 4, and 5 positions of the triazole ring can be varied, but groups attached at the N4 position often exert the greatest influence on physicochemical properties and biological profiles. nih.gov

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole system can participate in cycloaddition reactions, which are powerful methods for constructing new heterocyclic compounds. acgpubs.org While the aromatic nature of the triazole ring means it is not as reactive as simple alkenes, certain derivatives are excellent participants in these transformations.

One of the most notable examples involves 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), which is not the subject compound but is a closely related derivative. PTAD is recognized as one of the most powerful dienophiles and readily engages in [4+2] Diels-Alder reactions with a wide array of dienes. acgpubs.orgrsc.orgwikipedia.org These reactions often proceed rapidly and with high stereoselectivity. acgpubs.org The reactivity of PTAD has been leveraged in the synthesis of complex molecules. wikipedia.org

Other types of cycloadditions involving the triazole core include:

[3+2] Cycloadditions: These are common for the synthesis of the triazole ring itself, for example, through the reaction of nitriles with hydrazonoyl hydrochlorides or via Rh(II)-catalyzed reactions of N-sulfonyl-1,2,3-triazoles. nih.govnih.gov

Tandem Diels-Alder Reactions: Adducts formed from initial Diels-Alder reactions can be functionalized to contain a new diene moiety, which can then undergo a second, tandem Diels-Alder reaction with another dienophile. rsc.org

Retro-Diels-Alder Reactions: Under photochemical conditions, certain fused triazole systems can undergo a retro-Diels-Alder reaction, leading to the elimination of the triazole moiety and the formation of new reactive intermediates like vinylketenes. acs.org

While direct studies on the cycloaddition reactions of this compound are not prevalent, the known reactivity of related triazole derivatives suggests its potential to act as a dienophile or participate in other pericyclic reactions, particularly after conversion to a more reactive triazolinedione form. acgpubs.orgacgpubs.org

Ligand Properties and Metal Coordination Behavior

1,2,4-triazole and its derivatives are highly effective ligands in coordination chemistry. iaea.org They possess multiple nitrogen atoms that can act as donor sites, allowing them to coordinate to metal ions in various ways. A key feature is their ability to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes, 1D/2D polymers, or 3D metal-organic frameworks (MOFs). mdpi.com This bridging capacity, particularly via the N1 and N2 atoms, provides a short, conjugated pathway that can facilitate effective magnetic superexchange between paramagnetic metal centers. mdpi.com

Chelation Modes to Transition Metals (e.g., Cr, Cu, Zr, Cd, Sn)

The coordination of 1,2,4-triazole derivatives to transition metals is diverse. The specific mode of chelation depends on the metal ion, the substituents on the triazole ring, and the reaction conditions.

Monodentate Coordination: The triazole ligand can bind to a single metal center through one of its nitrogen atoms. In some mononuclear complexes of 4-amino-1,2,4-triazole (B31798) with Cu(II), the ligand coordinates in a monodentate fashion through a ring nitrogen atom. researchgate.net

Bidentate Bridging (N1,N2-bridge): This is the most common and widely studied coordination mode. The triazole ligand bridges two metal centers using the adjacent nitrogen atoms at the N1 and N2 positions. mdpi.com This mode is responsible for the formation of numerous linear, trinuclear, and polymeric structures with metals like Cu(II), Co(II), Ni(II), and Mn(II). iaea.orgmdpi.com

Bidentate Chelating: If the triazole ring bears a substituent with an additional donor atom (e.g., a thiol or amino group), the ligand can form a chelate ring with a single metal center. For instance, Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can coordinate to Zr(IV), Cd(II), and Sn(II) in a bidentate manner through the thiol sulfur and an azomethine nitrogen. researchgate.netuobaghdad.edu.iq

η¹ and η² Coordination: In complexes with early transition metals like Titanium (Ti), both η¹ (end-on) and η² (side-on) coordination modes of the triazolato ligand have been observed. acs.org

The following table summarizes known coordination behaviors for the specified metals with 1,2,4-triazole derivatives.

| Metal Ion | Coordination Mode | Complex Type/Geometry | Reference(s) |

| Cu(II) | Monodentate, Bidentate N1,N2-bridging | Mononuclear (square-pyramidal), 1D Chains, Polynuclear | iaea.orgmdpi.comresearchgate.net |

| Cd(II) | Bidentate (S, N chelation), N1,N2-bridging | Octahedral | iaea.orgresearchgate.netuobaghdad.edu.iqresearchgate.net |

| Zr(IV) | Bidentate (S, N chelation) | Pentagonal bipyramidal | researchgate.netuobaghdad.edu.iq |

| Sn(II) | Bidentate (S, N chelation) | Octahedral | researchgate.netuobaghdad.edu.iq |

| Cr | Data not available in provided sources, but coordination is expected via N-donors. | - |

Stability and Electronic Structure of Metal Complexes

The stability of metal complexes with 1,2,4-triazole ligands is influenced by several factors, including the chelate effect and the nature of the ligand-metal bond. The formation of polydentate coordination sites, either through bridging or chelation, generally increases the stability of the resulting complex. isres.org

Thermodynamic Stability: The stability of organometallic complexes is enhanced when the metal center is coordinatively saturated, as this blocks pathways for decomposition. libretexts.org Ligands that lack β-hydrogens also contribute to higher thermal stability. libretexts.org Spectroscopic and analytical techniques such as TGA, FT-IR, and NMR are used to characterize the bonding and stability of these complexes. researchgate.netuobaghdad.edu.iqresearchgate.net

Electronic Structure and Bonding: Molecular orbital calculations have been employed to understand the bonding between transition metals and triazolato ligands. For early transition metals, the η²-coordination mode is predicted to be more stable than the η¹ mode. acs.org The electronic properties of Ni(II) and Pd(II) complexes with triazole-dithiolate ligands have been studied using cyclic voltammetry and DFT calculations, which showed that the electronic influence of the triazole's N3 moiety was restricted. rsc.org In Cu(I) triazolate complexes, which form 2D or 3D networks, interesting photoluminescence properties have been observed, arising from the d¹⁰ electronic configuration of the metal. acs.org The N1,N2-bridging mode provides a conjugated pathway that effectively propagates magnetic interactions between metal centers, leading to antiferromagnetic coupling in some Mn(II), Co(II), and Ni(II) complexes. mdpi.com

Tautomerism and Isomerism in the 3 Methoxy 5 Phenyl 4h 1,2,4 Triazole Framework

Identification and Characterization of Possible Tautomeric Forms (e.g., 1H, 2H, 4H Triazole Isomers, Thiol-Thione Tautomerism)

The 3-methoxy-5-phenyl-1,2,4-triazole structure is subject to prototropic tautomerism, a phenomenon where isomers, known as tautomers, readily interconvert through the migration of a proton. For asymmetrically substituted 1,2,4-triazoles, three potential prototropic tautomers can exist, distinguished by the position of the mobile N-H proton on the triazole ring. ijsr.netresearchgate.net

These tautomers are:

1H-isomer : 3-methoxy-5-phenyl-1H-1,2,4-triazole

2H-isomer : 3-methoxy-5-phenyl-2H-1,2,4-triazole

4H-isomer : 3-methoxy-5-phenyl-4H-1,2,4-triazole

The relative stability and prevalence of these forms are dictated by the electronic effects of the substituents—the electron-donating methoxy (B1213986) group and the aromatic phenyl group—as well as external conditions. researchgate.net While thiol-thione tautomerism is a characteristic feature of related 3-mercapto-1,2,4-triazoles, where the proton can reside on a nitrogen (thione form) or sulfur (thiol form) atom, it is not applicable to this compound due to the absence of a sulfur atom. ijsr.netuobaghdad.edu.iq For many substituted 1,2,4-triazoles, the 1H-tautomer is found to be the most stable. researchgate.net Studies on analogous 3-amino-5-aryl-1,2,4-triazoles have shown that the 1H-forms are electronically preferred, with the 4H-form often not being observed in either the solid state or in solution. researchgate.net

Experimental Elucidation of Tautomeric Equilibria in Solution (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. By analyzing chemical shifts, particularly of the nitrogen atoms in the triazole ring, the dominant tautomeric form can be identified and its population quantified. nih.gov

For pyrazole systems, which are structurally related to triazoles, multinuclear NMR spectroscopy at low temperatures has been successfully employed to slow the proton exchange rate, allowing for the direct observation and integration of signals corresponding to individual tautomers. fu-berlin.de This technique makes it possible to determine the tautomeric equilibrium constants in various solvents. fu-berlin.de

While specific NMR studies detailing the tautomeric equilibrium of 3-methoxy-5-phenyl-1,2,4-triazole are not extensively documented, research on related 1,2,3-triazoles demonstrates that a combination of experimental NMR data and computational calculations (such as the DP4+ formalism) can reliably identify the most stable tauto-conformers in a dynamic equilibrium. nih.gov For substituted 1,2,4-triazoles, the chemical shifts of the ring carbons and protons are sensitive to the position of the N-H proton, allowing for differentiation between the 1H, 2H, and 4H isomers.

Solid-State Tautomerism Determined by X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the predominant tautomeric form of a molecule in the solid state. This technique maps the electron density of a crystalline solid, allowing for the precise determination of atomic positions, including that of the hydrogen atom on the triazole ring.

While a crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight. For instance, the X-ray structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole confirms the 4H tautomeric form, where the N-H proton is located at the N4 position. researchgate.net Similarly, the crystal structure of 3-phenyl-5-p-tolyl-4-(3,4,5-trimetoxybenzilideneamino)-4H-1,2,4-triazole also reveals a 4H-triazole core. bohrium.com

Conversely, studies on other triazole derivatives, such as macrocycles formed from 3-phenyl-1,2,4-triazole-5-thione, have shown that reactions can proceed via the 1H tautomer, indicating its potential stability and reactivity. nih.gov The specific tautomer that crystallizes depends on factors like intermolecular interactions, such as hydrogen bonding, which can stabilize one form over the others in the crystal lattice. researchgate.net

Computational Analysis of Tautomeric Stability and Interconversion Barriers

Quantum chemical calculations are instrumental in predicting the relative stabilities of tautomers and the energy barriers that separate them. Methods like Density Functional Theory (DFT) are frequently used to model the electronic structure and energy of the different isomeric forms. researchgate.netacs.org

Computational studies on substituted 1,2,4-triazoles consistently show that the relative stability of the 1H, 2H, and 4H tautomers is highly dependent on the nature and position of the substituents. researchgate.net For 3-amino-5-nitro-1,2,4-triazole, high-level calculations (MP2, MP4, and DFT) indicated that the 1H-tautomer is the most stable in the gas phase. acs.org Theoretical modeling can be combined with spectroscopic data (e.g., UV/vis) to assign the structures of newly synthesized triazole derivatives by comparing experimental spectra with simulated spectra for each possible tautomer. researchgate.net

These computational approaches not only provide the Gibbs free energy (G) for each tautomer, which indicates their relative populations at equilibrium, but can also be used to calculate the transition state energies, revealing the kinetic barriers for interconversion.

Table 1: Theoretical Relative Stabilities of 1,2,4-Triazole (B32235) Tautomers

| Tautomer | Typical Calculated Relative Energy (kcal/mol) | Commonly Predicted Stability Order |

|---|---|---|

| 1H-Isomer | 0.0 (Reference) | Most Stable |

| 2H-Isomer | Variable (Substituent Dependent) | Intermediate or Most Stable |

| 4H-Isomer | Often Highest | Least Stable |

Note: The stability order is a generalization and can be altered by substituent effects and environmental conditions.

Influence of Environmental Factors on Tautomerism (e.g., Solvent Effects, Temperature)

The tautomeric equilibrium of 1,2,4-triazoles is not static and can be significantly influenced by the surrounding environment, particularly the solvent and temperature. nih.gov The polarity of the solvent can alter the relative stability of tautomers, favoring the form that has a larger dipole moment or that can engage more effectively in hydrogen bonding with solvent molecules. nih.govnih.gov

Computational studies using continuum solvation models, such as the Polarizable Continuum Model (PCM), have shown that the energy difference between tautomers can change dramatically from the gas phase to a polar solvent. nih.gov For example, a tautomer that is more stable in the gas phase might become less stable in a polar solvent if a different tautomer is better stabilized by the solvent environment. acs.org Studies on other heterocyclic systems have demonstrated that the equilibrium can shift towards the enol form in polar solvents and the keto form in nonpolar solvents.

Temperature also plays a role in tautomeric equilibria. According to the principles of thermodynamics, an increase in temperature will favor the formation of the higher-energy tautomer. Therefore, the ratio of tautomers in solution can be temperature-dependent, although often one tautomer is significantly more stable, making this effect less pronounced except at high temperatures.

Advanced Applications in Chemical Sciences Non Biological Focus

Development as Chemosensors for Metal Ions

The 1,2,4-triazole (B32235) scaffold is a promising platform for the design of chemosensors due to the coordinating ability of its nitrogen atoms. These nitrogen-rich heterocycles can selectively bind with various metal ions, leading to a detectable signal, such as a change in fluorescence or color.

While direct studies on 3-methoxy-5-phenyl-4H-1,2,4-triazole as a chemosensor are not extensively documented, research on analogous structures highlights the potential of this chemical family. For instance, a molecule incorporating both a 4H-1,2,4-triazole unit and a methoxyphenyl group, namely (E)-(4-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl) methanimine, has been developed as a highly effective fluorescent sensor. niscpr.res.in This compound demonstrates a remarkable solvent-dependent ability to detect different metal ions. In water, it selectively senses Copper (Cu²⁺), while in acetonitrile (B52724) (CH₃CN) it detects Cadmium (Cd²⁺), and in ethanol (B145695) (C₂H₅OH) it is selective for Mercury (Hg²⁺). niscpr.res.in The detection mechanism involves a fluorescence "on" response, with significant enhancement of emission intensity upon binding the respective metal ion. niscpr.res.in This behavior underscores the principle that the triazole core, in conjunction with appended functional groups like methoxyphenyls, can be finely tuned to create highly selective and sensitive analytical tools. The presence of electron-rich functional groups provides effective adsorption sites for metal ions, which is a prerequisite for sensing applications. sci-hub.se

Table 1: Performance of a Triazole-Based Fluorescent Sensor

| Analyte | Solvent | Detection Limit | Fluorescence Enhancement |

|---|---|---|---|

| Cu²⁺ | H₂O | 1.9 x 10⁻⁸ M | ~13 times |

| Cd²⁺ | CH₃CN | 7.0 x 10⁻⁷ M | ~70 times |

| Hg²⁺ | C₂H₅OH | 6.9 x 10⁻⁸ M | ~57 times |

Data sourced from a study on (E)-(4-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl) methanimine. niscpr.res.in

Integration into Functional Materials for Nonlinear Optics

Organic molecules with significant nonlinear optical (NLO) properties are crucial for developing advanced technologies in optoelectronics, including optical switching and data storage. nih.gov The key molecular feature for NLO activity is the presence of delocalized π-electrons, often in a donor-π-acceptor (D-π-A) arrangement, which leads to a large change in dipole moment upon excitation. nih.govnih.gov

The structure of this compound, containing a donor methoxy (B1213986) group (-OCH₃) and a π-conjugated phenyl ring attached to the triazole core, suggests its potential as an NLO material. The 1,2,4-triazole ring itself can act as either an electron-accepting or -donating component, depending on the other substituents. This allows for the engineering of intramolecular charge transfer, a fundamental requirement for second- and third-order NLO responses. nih.gov

Role as Ligands in Catalysis (Homogeneous and Heterogeneous)

The 1,2,4-triazole ring is an excellent ligand in coordination chemistry and catalysis. Its three nitrogen atoms can coordinate to metal centers in various modes: as a monodentate ligand (typically through N4) or as a bridging ligand (using N1 and N2) to form multinuclear metal complexes. This versatility makes triazole derivatives valuable components in the design of catalysts for a wide range of chemical transformations.

Phenyl- and pyridyl-substituted triazoles have been successfully used as ligands for transition metals like iridium(III), ruthenium(II), palladium(II), and gold(I) in homogeneous catalysis. nih.gov For example, cationic iridium(III) complexes bearing cyclometalated phenyl-triazole ligands have been synthesized and investigated for their luminescent properties and potential catalytic applications. acs.org In these complexes, the triazole ligand plays a crucial role in determining the electronic properties and stability of the metal center. acs.org

A structural study of 4-(p-methoxyphenyl)-3,5-bis(4-pyridyl)-1,2,4-triazole further confirms the coordinating potential of such molecules. njtech.edu.cn The presence of multiple nitrogen atoms in the triazole and pyridyl rings allows for the formation of stable coordination polymers and metal-organic frameworks (MOFs), which can serve as heterogeneous catalysts. The methoxy and phenyl groups on the triazole scaffold can be used to modulate the steric and electronic environment of the resulting metal complex, thereby fine-tuning its catalytic activity and selectivity.

Supramolecular Chemistry and Self-Assembly Based on Triazole Motifs

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The self-assembly of molecules into well-defined, ordered structures is a cornerstone of this field and is essential for the bottom-up fabrication of functional materials.

The structure of this compound is well-suited for forming diverse supramolecular architectures. The 4H-tautomer possesses a hydrogen bond donor (N-H) and multiple acceptor sites (N atoms), enabling the formation of robust hydrogen-bonded networks. Furthermore, the phenyl ring can participate in π-π stacking and C-H···π interactions, while the methoxy group can act as a hydrogen bond acceptor (C-H···O).

Crystal structure analyses of closely related compounds provide a clear picture of these interactions. The structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole reveals that the triazole ring is planar, with the phenyl substituents twisted relative to this plane. nih.govresearchgate.net In the absence of strong hydrogen bond donors in this specific analogue, the crystal packing is governed by weaker intermolecular forces. nih.govresearchgate.net In other complex triazole derivatives, a variety of weak interactions, including C-H···N, C-H···π, and even halogen or chalcogen bonds, cooperatively generate the final supramolecular assembly. acs.org For example, the crystal structure of (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenyl-1,3-thiazol-2-imine shows columns linked by C–H···O and C–H···N interactions. cardiff.ac.uk These studies demonstrate that the triazole motif, functionalized with phenyl and methoxy groups, can direct the self-assembly of molecules into complex and predictable patterns, which is a key goal in crystal engineering and materials design.

Table 2: Key Intermolecular Interactions in Phenyl-Triazole Derivatives

| Compound | Key Intermolecular Interactions | Resulting Supramolecular Motif |

|---|---|---|

| 4-(4-chlorophenyl)-3-[(4-fluorobenzyl) sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | Weak hydrogen bonds, chalcogen bonds, F···π, S···C(π) | Cooperative generation of self-assembly |

| (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenyl-1,3-thiazol-2-imine | C–H···O, C–H···N | Linked columns of molecular pairs |

| 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | Van der Waals forces, twisted phenyl groups | Planar triazole rings in asymmetric units |

Data sourced from crystal structure analyses of related triazole compounds. nih.govresearchgate.netacs.orgcardiff.ac.uk

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methoxy-5-phenyl-4H-1,2,4-triazole, and how can by-products be minimized?

- Methodological Answer : The synthesis typically involves converting triazole-3-thione precursors via nucleophilic substitution or alkylation. For example, 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thione can be reacted with methoxy-containing agents under reflux in polar solvents like DMSO . By-products (e.g., disulfide derivatives) can be minimized by controlling reaction time, temperature, and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization in water-ethanol mixtures yields the target compound .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- IR spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for methoxy) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm) and carbon connectivity .

- X-ray crystallography : Resolves bond lengths and angles (e.g., triclinic crystal system with space group P1 for analogous triazoles) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Antimicrobial activity can be tested via broth microdilution (MIC determination against S. aureus or E. coli). Antifungal assays (e.g., against C. albicans) use agar diffusion methods. Cytotoxicity screening via MTT assays on human cell lines (e.g., HepG2) is recommended to assess safety margins .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy) influence the electronic properties of the triazole core?

- Methodological Answer : Substituents like methoxy increase electron density on the triazole ring, altering reactivity in electrophilic substitutions. Computational studies (DFT) show reduced HOMO-LUMO gaps (e.g., ~3.2 eV for methoxy-substituted derivatives), enhancing nonlinear optical (NLO) properties. Spectroscopic shifts in UV-Vis (e.g., bathochromic shifts) corroborate these effects .

Q. What computational strategies predict the nonlinear optical (NLO) behavior of this compound?

- Methodological Answer : Full-potential linear augmented plane wave (FP-LAPW) methods within density functional theory (DFT) calculate hyperpolarizability (β) and dielectric susceptibility. For example, β values up to 7.72 × 10⁻³⁰ esu at λ = 1064 nm indicate strong second-harmonic generation potential. Software like WIEN2k or ORTEP-III visualizes charge transfer dynamics .

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved for triazole derivatives?

- Methodological Answer : Discrepancies arise from experimental conditions (e.g., temperature, radiation source). Strategies include:

- Structure refinement : Using programs like SHELXL to optimize atomic positions .

- Comparative analysis : Cross-referencing with analogous compounds (e.g., 3-ethoxy-5-phenyl-1H-1,2,4-triazole, a = 7.12 Å, b = 8.03 Å) .

- Theoretical validation : Overlaying DFT-optimized structures with experimental XRD data .

Q. What mechanistic insights explain regioselectivity in nucleophilic substitutions on the triazole ring?

- Methodological Answer : Regioselectivity at N1 vs. N4 positions is governed by steric and electronic factors. For example, bulky substituents on N4 direct nucleophiles to N1. Kinetic studies (e.g., monitoring reaction progress via LC-MS) and Hammett plots (σ values) quantify substituent effects. Solvent polarity (e.g., DMF vs. THF) further modulates reactivity .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Key protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste disposal : Collect residues in sealed containers for incineration (avoid aqueous release due to aquatic toxicity) .

- Emergency response : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for persistent irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.